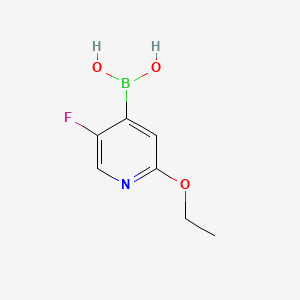

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2-ethoxy-5-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAWRCDGUJRSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678192 | |

| Record name | (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259370-15-4 | |

| Record name | (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is a substituted pyridine derivative incorporating a boronic acid moiety. This functional group makes it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural features, including the fluorine and ethoxy groups on the pyridine ring, allow for the introduction of this specific heterocycle into more complex molecules. Such building blocks are of significant interest in medicinal chemistry and drug discovery for the synthesis of novel compounds with potential therapeutic applications. Boronic acids and their derivatives are key components in the development of enzyme inhibitors and other pharmacologically active agents.[1][2][3][4]

Chemical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H9BFNO3 |

| Molecular Weight | 185.0 g/mol |

| CAS Number | 1259370-15-4[5][6] |

| Appearance | Solid (predicted) |

| Canonical SMILES | CCOC1=CC(B(O)O)=C(F)C=N1[6] |

| InChI | InChI=1S/C7H9BFNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3[6] |

Synthesis

A representative experimental protocol for the synthesis of this compound is detailed below. This procedure is based on established methods for the preparation of pyridylboronic acids from their corresponding halopyridines.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via a lithium-halogen exchange followed by borylation.

Materials:

-

4-Bromo-2-ethoxy-5-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Triisopropyl borate

-

Hydrochloric acid (1 M aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-ethoxy-5-fluoropyridine (1.0 eq) and anhydrous THF (10 mL per mmol of the starting material).

-

Cool the resulting solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is approximately 2.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery and development. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this reaction, a boronic acid (or its ester) is coupled with an organohalide in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutically active molecules.[7][8][9]

The use of this compound in a Suzuki-Miyaura coupling allows for the direct incorporation of the 2-ethoxy-5-fluoropyridin-4-yl moiety into a target structure. This can be advantageous for modulating the physicochemical properties, such as solubility and metabolic stability, of a lead compound in a drug discovery program.

Below is a diagram illustrating the general workflow of a Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition

Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the hydroxyl group of a serine residue in the active site of an enzyme, leading to its inhibition.[10] While specific enzyme targets for this compound have not been detailed in the literature, its structural features make it a candidate for incorporation into larger molecules designed as enzyme inhibitors.

The logical relationship for the mechanism of serine protease inhibition by a boronic acid is depicted below.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cyclicpharma.com [cyclicpharma.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DSpace [kuscholarworks.ku.edu]

An In-depth Technical Guide to (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid, a key building block in modern medicinal chemistry. This document details its chemical structure, a plausible synthetic route, expected analytical characteristics, and its application in drug discovery, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Core Compound Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 1259370-15-4 |

| Molecular Formula | C₇H₉BFNO₃ |

| Molecular Weight | 184.96 g/mol |

| Canonical SMILES | CCOC1=CC(B(O)O)=C(F)C=N1 |

Synthetic Protocol: A Halogen-Metal Exchange Approach

Proposed Starting Material: 4-Bromo-2-ethoxy-5-fluoropyridine

Key Reaction Steps:

-

Lithiation: The synthesis commences with the cooling of a solution of 4-bromo-2-ethoxy-5-fluoropyridine in an anhydrous, aprotic solvent such as a mixture of toluene and tetrahydrofuran (THF) to a low temperature, typically -78°C, under an inert atmosphere (e.g., nitrogen or argon). To this solution, a strong organolithium base, such as n-butyllithium, is added dropwise. The lithium atom replaces the bromine atom on the pyridine ring, forming a highly reactive organolithium intermediate.

-

Borylation: Following the formation of the lithiated intermediate, a borate ester, such as triisopropyl borate, is added to the reaction mixture at the same low temperature. The nucleophilic carbon of the organolithium attacks the electrophilic boron atom of the borate ester.

-

Hydrolysis: The reaction is then warmed to room temperature and quenched with an aqueous acid, such as hydrochloric acid. This hydrolysis step converts the boronate ester intermediate into the desired boronic acid.

-

Workup and Purification: The final product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic extracts are then washed, dried, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by techniques such as recrystallization or column chromatography.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Characterization and Analytical Profile

Due to the absence of publicly available spectral data for this compound, this section provides an educated prediction of its expected analytical characteristics based on the known data of analogous compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons). The aromatic region should display signals for the two protons on the pyridine ring. The chemical shifts of these aromatic protons will be influenced by the electron-withdrawing fluorine atom and the electron-donating ethoxy group. A broad singlet corresponding to the acidic protons of the boronic acid group may also be observed.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the two carbons of the ethoxy group and the five carbons of the pyridine ring. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The carbon atom bonded to the boronic acid group may show a broader signal.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to a pyridine ring.

-

¹¹B NMR: The boron NMR spectrum should display a single, broad resonance, which is typical for trigonal boronic acids.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of the compound. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (184.96 g/mol ). Due to the natural isotopic abundance of boron (¹⁰B and ¹¹B), a characteristic isotopic pattern for the molecular ion and boron-containing fragments will be observed.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern drug discovery, enabling the efficient synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The ethoxy and fluoro substituents on the pyridine ring of the title compound can modulate the electronic properties and steric hindrance of the molecule, influencing the reactivity and outcome of the coupling reaction. These substituents can also serve as handles for further functionalization or as key pharmacophoric elements in the final drug candidate.

Logical Relationship: Suzuki-Miyaura Cross-Coupling Pathway

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

This guide serves as a foundational resource for researchers working with this compound. While specific experimental data is limited in the public domain, the provided information on its synthesis, predicted analytical characteristics, and applications offers a robust starting point for its use in innovative drug discovery and development programs.

An In-depth Technical Guide to the Synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol, this guide outlines a logical and experimentally sound approach based on established chemical transformations and analogous reactions reported in the scientific literature.

Introduction

This compound is a substituted pyridinylboronic acid derivative. Such compounds are of significant interest in pharmaceutical research as they serve as key intermediates in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The presence of the fluoro and ethoxy substituents on the pyridine ring allows for fine-tuning of the electronic and steric properties of resulting molecules, which can be crucial for optimizing biological activity and pharmacokinetic profiles of drug candidates.

This guide will detail a proposed two-step synthesis, starting from the commercially available 2-amino-5-fluoropyridine. The pathway involves the synthesis of a key intermediate, 4-bromo-2-ethoxy-5-fluoropyridine, followed by its conversion to the target boronic acid.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step is the synthesis of the key intermediate, 4-bromo-2-ethoxy-5-fluoropyridine. The second step is the conversion of this intermediate to the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on analogous procedures for similar compounds and represent a practical approach to the synthesis. Researchers should optimize these conditions as necessary.

Step 1: Synthesis of 4-Bromo-2-ethoxy-5-fluoropyridine

This step involves a Sandmeyer-type reaction to introduce a bromine atom at the 4-position of 2-amino-5-fluoropyridine, followed by an ethoxylation reaction.

3.1.1. Bromination of 2-Amino-5-fluoropyridine

-

Materials: 2-Amino-5-fluoropyridine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Copper(I) bromide (CuBr), Dichloromethane (CH₂Cl₂), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 2-amino-5-fluoropyridine in aqueous hydrobromic acid at 0 °C, slowly add a solution of sodium nitrite in water.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue stirring for 30 minutes.

-

Add a solution of copper(I) bromide in HBr to the reaction mixture.

-

Allow the mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2-amino-5-fluoropyridine.

-

3.1.2. Ethoxylation of 4-Bromo-2-amino-5-fluoropyridine

-

Materials: 4-Bromo-2-amino-5-fluoropyridine, Sodium ethoxide (NaOEt), Ethanol (EtOH), Diethyl ether.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add the crude 4-bromo-2-amino-5-fluoropyridine to the sodium ethoxide solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-bromo-2-ethoxy-5-fluoropyridine.

-

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by borylation and hydrolysis, a common method for the synthesis of aryl boronic acids.

-

Materials: 4-Bromo-2-ethoxy-5-fluoropyridine, n-Butyllithium (n-BuLi) in hexanes, Anhydrous tetrahydrofuran (THF), Triisopropyl borate (B(O-iPr)₃), Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Brine.

-

Procedure:

-

Dissolve 4-bromo-2-ethoxy-5-fluoropyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding aqueous hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Data Presentation

The following tables summarize the key reactants and expected products for this synthetic pathway.

Table 1: Reactants and Products for the Synthesis of 4-Bromo-2-ethoxy-5-fluoropyridine

| Step | Starting Material | Reagents | Product |

| 1.1 | 2-Amino-5-fluoropyridine | 1. NaNO₂, HBr2. CuBr | 4-Bromo-2-amino-5-fluoropyridine |

| 1.2 | 4-Bromo-2-amino-5-fluoropyridine | NaOEt, EtOH | 4-Bromo-2-ethoxy-5-fluoropyridine |

Table 2: Reactants and Products for the Synthesis of this compound

| Step | Starting Material | Reagents | Product |

| 2 | 4-Bromo-2-ethoxy-5-fluoropyridine | 1. n-BuLi, THF, -78 °C2. B(O-iPr)₃3. H₃O⁺ | This compound |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Figure 2: General experimental workflow.

Safety Considerations

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Hydrobromic acid is corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium nitrite is a strong oxidizing agent.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for this compound. The described methodologies are based on well-established and reliable chemical transformations. This guide should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of this important building block for the development of novel therapeutic agents. Experimental conditions may require optimization for scale-up and to achieve desired purity and yield.

An In-depth Technical Guide to (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid, a key building block for researchers, scientists, and drug development professionals. This document covers its chemical properties, reliable suppliers, synthesis protocols, and applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.

Chemical Properties and Suppliers

This compound is a substituted pyridinylboronic acid that is increasingly utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique electronic and structural features make it a valuable reagent in the construction of complex molecules for pharmaceutical and materials science applications.

Quantitative Data

The following table summarizes the key chemical properties of this compound, compiled from various suppliers. Please note that some values may vary slightly between batches and suppliers.

| Property | Value | Source |

| CAS Number | 1259370-15-4 | CymitQuimica |

| Molecular Formula | C₇H₉BFNO₃ | CymitQuimica |

| Molecular Weight | 185.0 g/mol | Calculated |

| Appearance | White to off-white solid | Generic supplier data |

| Purity | ≥95% | Generic supplier data |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents | CymitQuimica[1] |

| Storage | Store in a cool, dry, well-ventilated area | Generic safety guidelines |

Reputable Suppliers

A number of chemical suppliers offer this compound. Researchers are advised to request a certificate of analysis for batch-specific data.

-

CymitQuimica

-

Fluorochem

-

BLDpharm

-

Frontier Specialty Chemicals

-

BOC Sciences

Synthesis and Experimental Protocols

Synthesis of a Related Pyridinylboronic Acid

The following is a detailed experimental protocol for the synthesis of (2-Fluoropyridin-4-yl)boronic acid, which serves as a valuable reference.[2]

Reaction Scheme:

A representative synthetic scheme for a related pyridinylboronic acid.

Materials:

-

4-bromo-2-fluoropyridine (30.0 g, 0.17 mol)

-

Triisopropyl borate (38.4 g, 0.20 mol)

-

n-Butyllithium (80 mL, 0.20 mol, 2.5 M solution in hexanes)

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

3N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-bromo-2-fluoropyridine and triisopropyl borate in a 4:1 mixture of anhydrous toluene and THF (250 mL).

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for an additional 30 minutes.

-

Gradually warm the reaction to -20 °C over 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent.

-

Once the starting material is consumed, acidify the reaction mixture to pH 2 with 3N HCl (50 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate (150 mL) and water (150 mL).

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-Fluoropyridin-4-yl)boronic acid as a white solid (22.0 g, 91% yield).[2]

Applications in Medicinal Chemistry

Boronic acids are crucial reagents in medicinal chemistry, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] The resulting biaryl and heteroaryl structures are common motifs in a wide range of biologically active compounds, including kinase inhibitors.

Role in Kinase Inhibitor Synthesis

The 2-ethoxy-5-fluoropyridinyl moiety can be incorporated into potential drug candidates to modulate their physicochemical properties, such as solubility and lipophilicity, and to enhance their binding affinity and selectivity for target proteins. For instance, fluorinated pyridines are known to be present in a variety of kinase inhibitors.[1]

The general workflow for the application of this compound in the synthesis of a kinase inhibitor via a Suzuki-Miyaura coupling is depicted below.

Workflow for Kinase Inhibitor Synthesis.

Involvement in Signaling Pathways

While specific signaling pathways directly modulated by compounds synthesized from this compound are proprietary to the developing entities, it is known that pyridinyl-containing molecules are often designed as inhibitors of key signaling proteins in cancer, such as Aurora kinases.[1] The inhibition of these kinases can disrupt cell cycle progression and induce apoptosis in cancer cells.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by an inhibitor synthesized using the title compound.

Targeting a Kinase Signaling Pathway.

Safety and Handling

This compound, like other boronic acids, should be handled with care in a laboratory setting. The following information is based on safety data sheets for similar compounds.

-

Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[4][5][6]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.pt [fishersci.pt]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid: A Technical Guide for Researchers

For Immediate Release

Executive Summary

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid belongs to the versatile class of boronic acids, which are pivotal building blocks in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] A thorough understanding of a compound's solubility is fundamental for its effective application in drug development, influencing formulation, bioavailability, and overall efficacy.[2] This guide presents a generalized approach to determining the solubility of this compound, enabling researchers to generate the necessary data for their specific applications.

Factors Influencing Boronic Acid Solubility

The solubility of boronic acids can be a complex property, influenced by several factors:

-

Dehydration: Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] These boroxines often exhibit different solubility profiles compared to the parent boronic acid, which can lead to variability in experimental results.[3]

-

Substituents: The nature and position of substituents on the aromatic ring significantly impact the molecule's polarity, hydrogen bonding capabilities, and crystal lattice energy, all of which affect solubility.[4]

-

Solvent Polarity: The choice of solvent is critical, with solubility generally correlating with the polarity of the solvent, although exceptions exist.[5]

-

pH: For ionizable compounds, the pH of the aqueous medium can drastically alter solubility.[6]

-

Temperature: Solubility is generally temperature-dependent, and determining the solubility at various temperatures is crucial for process development.

Quantitative Data Framework

While specific data for this compound is unavailable, researchers can generate this information by following the experimental protocols outlined in this guide. The resulting data should be tabulated for clarity and comparative analysis. Below is a template for presenting such data.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Dioxane | 25 | [Experimental Value] | [Calculated Value] | e.g., Shake-Flask Method |

| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] | e.g., Shake-Flask Method |

| e.g., Acetone | 25 | [Experimental Value] | [Calculated Value] | e.g., Shake-Flask Method |

| e.g., Methanol | 25 | [Experimental Value] | [Calculated Value] | e.g., Shake-Flask Method |

| e.g., Water (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] | e.g., Shake-Flask Method |

| e.g., Dioxane | 50 | [Experimental Value] | [Calculated Value] | e.g., Shake-Flask Method |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[7]

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., dioxane, toluene, acetone, methanol, buffered aqueous solutions)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining and optimizing the solubility of a novel boronic acid.

Caption: Workflow for Solubility Determination and Optimization.

Role in Suzuki-Miyaura Coupling

This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules, particularly in the field of medicinal chemistry.[8] This reaction forms a carbon-carbon bond between the boronic acid and an organic halide, catalyzed by a palladium complex.[9]

Caption: Suzuki-Miyaura Coupling Pathway.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides researchers with the necessary tools and methodologies to determine this crucial physicochemical property. Understanding the solubility of this and other novel boronic acids is a critical step in unlocking their full potential in drug discovery and organic synthesis. The provided experimental protocols and conceptual frameworks are intended to facilitate this endeavor, ultimately accelerating the development of new and innovative chemical entities.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. DSpace [kuscholarworks.ku.edu]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Stability of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this document extrapolates from established principles of boronic acid chemistry and data from structurally analogous compounds to provide a thorough understanding of its likely stability profile. This guide covers primary degradation pathways, recommended storage and handling conditions, and detailed experimental protocols for stability assessment.

Introduction to the Stability of Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by their inherent instability under various conditions. The stability of a given boronic acid is intricately linked to its structural and electronic properties. For this compound, the presence of an electron-donating ethoxy group, an electron-withdrawing fluorine atom, and a pyridine ring all influence its reactivity and degradation susceptibility.

The principal degradation pathways for arylboronic acids are protodeboronation and oxidation. Additionally, thermal and photolytic degradation can occur, and boronic acids are known to form trimeric anhydrides (boroxines) upon dehydration.

Primary Degradation Pathways

Protodeboronation is the cleavage of the carbon-boron bond, with replacement by a carbon-hydrogen bond.[1] This is a common decomposition route for arylboronic acids, particularly in aqueous media. The reaction is highly dependent on pH, with accelerated rates observed in both acidic and basic conditions.[1][2]

The mechanism of protodeboronation varies with pH. Under acidic conditions, it proceeds via an electrophilic substitution mechanism. In basic media, the reaction involves the hydrolysis of the more reactive boronate anion.[3] For heteroaromatic boronic acids containing a basic nitrogen, such as pyridine, the situation is more complex. Zwitterionic intermediates can form at neutral pH, which for some isomers, like 2-pyridyl boronic acid, can lead to rapid fragmentation.[1][2] However, 3- and 4-pyridyl boronic acids are significantly more stable towards protodeboronation.[2] Given that this compound is a 4-pyridyl derivative, it is expected to exhibit greater stability against this degradation pathway compared to its 2-pyridyl counterpart.

-

Key Factors Influencing Protodeboronation:

The carbon-boron bond in arylboronic acids is susceptible to cleavage by oxidation, typically resulting in the formation of the corresponding phenol.[4][5][6][7][8] This process can be initiated by various oxidizing agents, including atmospheric oxygen, hydrogen peroxide, and other reactive oxygen species.[6][9] The reaction can be catalyzed by metal ions.[4][5][7] The presence of an electron-donating ethoxy group on the pyridine ring of this compound may increase its susceptibility to oxidative degradation.

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. While not a degradation pathway in the strictest sense, the formation of boroxines can affect the reactivity and solubility of the boronic acid.

Quantitative Stability Data for Analogous Compounds

Table 1: Half-lives for Protodeboronation of Selected Pyridylboronic Acids

| Compound | Conditions | Half-life (t1/2) | Reference |

| 2-Pyridylboronic acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds | [2] |

| 3-Pyridylboronic acid | pH 12, 70 °C, 50% aq. dioxane | > 1 week | [2] |

| 4-Pyridylboronic acid | pH 12, 70 °C, 50% aq. dioxane | > 1 week | [2] |

Table 2: General Stability Observations for Substituted Arylboronic Acids

| Substituent Type | Effect on Stability | Rationale | References |

| Electron-donating (e.g., alkoxy) | May increase susceptibility to oxidation. | Increases electron density on the aromatic ring. | [5] |

| Electron-withdrawing (e.g., fluoro) | Can impact protodeboronation rates; highly fluorinated phenylboronic acids can be very reactive towards protodeboronation. | Alters the electronic properties of the C-B bond and the acidity of the boronic acid. | [3] |

| ortho-substituents | Can influence stability through steric and electronic effects. | Can hinder or promote interactions with reagents or catalysts. | [10] |

Recommended Handling and Storage

To ensure the longevity and integrity of this compound, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C are advisable.[11][12] The compound should be protected from moisture to prevent hydrolysis and boroxine formation, and from light to minimize the risk of photolytic degradation.[13] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust. For solutions, use anhydrous solvents when stability is critical.[13]

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time.

Forced degradation studies are essential to identify potential degradation products and pathways.

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Hydrolytic (Acidic) | 0.1 M HCl, room temperature to 70°C |

| Hydrolytic (Basic) | 0.1 M NaOH, room temperature to 70°C |

| Hydrolytic (Neutral) | Water, room temperature to 70°C |

| Oxidative | 3% - 30% H₂O₂, room temperature |

| Thermal | Dry heat (e.g., 60°C, 80°C) |

| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) |

The degradation of this compound can be monitored using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for quantifying the parent compound and its degradation products.[14] A stability-indicating method must be developed to ensure separation of all relevant species.[14]

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a typical starting point.[15][16] For challenging separations, ion-pairing reagents or basic mobile phases may be necessary.[17]

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products absorb.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of degradation products and for monitoring the reaction kinetics in situ.

-

¹H NMR: Can be used to monitor the disappearance of signals from the parent compound and the appearance of new signals from degradation products.

-

¹¹B NMR: Is particularly useful for observing changes in the chemical environment of the boron atom, providing direct evidence of degradation or complex formation.[14][18][19][20][21][22]

-

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for the identification and structural characterization of unknown degradation products.[14]

-

Method Development: Develop a stability-indicating HPLC method that separates this compound from its potential degradation products (e.g., the protodeboronated analog, 2-ethoxy-5-fluoropyridine, and the oxidized product, 2-ethoxy-5-fluoro-4-hydroxypyridine).

-

Sample Preparation: Prepare solutions of the boronic acid in the relevant stress media (e.g., acidic, basic, oxidative).

-

Incubation: Store the samples under the specified stress conditions (e.g., elevated temperature, light exposure).

-

Time-Point Analysis: At predetermined time intervals, withdraw aliquots of the samples. Quench the degradation reaction if necessary (e.g., by neutralization or dilution).

-

HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound remaining and the formation of any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life under each condition.

Visualizing Degradation and Experimental Workflows

Caption: Key degradation pathways for this compound.

Caption: General experimental workflow for assessing the stability of a boronic acid.

Conclusion

While this compound is a valuable synthetic intermediate, its stability is a critical consideration for its effective use and storage. The primary degradation pathways are protodeboronation and oxidation, with the rates of these processes being influenced by factors such as pH, temperature, and the presence of oxidizing agents. Based on data from analogous 4-pyridylboronic acids, it is anticipated to have reasonable stability towards protodeboronation under many conditions. However, careful handling and storage, including protection from moisture, oxygen, and light, are essential to maintain its integrity. For critical applications, a comprehensive stability assessment using the experimental protocols outlined in this guide is strongly recommended.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation [mdpi.com]

- 5. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Highly efficient aerobic oxidative hydroxylation of arylboronic acids: photoredox catalysis using visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. waters.com [waters.com]

- 16. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. par.nsf.gov [par.nsf.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fluorination on the Reactivity of Pyridine Boronic Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates.[1][2] Pyridine rings are also a ubiquitous motif in pharmaceuticals. Consequently, fluorinated pyridine boronic acids have emerged as invaluable building blocks in drug discovery and development. This technical guide provides an in-depth analysis of the reactivity of fluorinated pyridine boronic acids, with a particular focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

The Influence of Fluorination on Physicochemical Properties and Reactivity

The introduction of a highly electronegative fluorine atom onto the pyridine ring significantly alters the electronic properties of the corresponding boronic acid, which in turn affects its reactivity in Suzuki-Miyaura coupling. The strong electron-withdrawing nature of fluorine decreases the electron density of the pyridine ring, thereby increasing the Lewis acidity of the boronic acid moiety.[1] While increased Lewis acidity can be advantageous in some catalytic cycles, it can be detrimental in the context of Suzuki-Miyaura couplings with pyridine boronic acids.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is frequently the rate-limiting step in the catalytic cycle.[3] It has been observed that pyridine boronic acids bearing electron-donating or mildly electron-withdrawing groups tend to result in higher yields in Suzuki-Miyaura couplings compared to their more electron-deficient counterparts.[3] This suggests that non-fluorinated pyridine boronic acids, being more electron-rich, generally exhibit greater reactivity in this transformation.[3]

Quantitative Performance Comparison

Table 1: Suzuki-Miyaura Coupling Yields of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor) [3]

| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |

| 3-Pyridyl boronic ester | PyFluor | 2-(3-Pyridyl)pyridine | Modest |

| 4-Pyridyl boronic ester | PyFluor | 2-(4-Pyridyl)pyridine | Modest |

| 4-Cyanophenyl boronic acid | PyFluor | 2-(4-Cyanophenyl)pyridine | 10 |

| 4-Methoxyphenyl boronic acid | PyFluor | 2-(4-Methoxyphenyl)pyridine | 48 |

The significantly lower yield observed for the electron-deficient 4-cyanophenyl boronic acid compared to the electron-rich 4-methoxyphenyl boronic acid supports the principle that strong electron-withdrawing groups can diminish the efficiency of Suzuki-Miyaura coupling.[3] As fluorine is a potent electron-withdrawing group, it is anticipated that a fluorinated pyridine boronic acid would exhibit reactivity more akin to 4-cyanophenyl boronic acid, leading to lower yields compared to its non-fluorinated analog under similar conditions.[3]

Physicochemical Data: The Effect of Fluorination on Acidity

The Lewis acidity of boronic acids, often quantified by their pKa values, is a critical parameter influencing their reactivity. The introduction of fluorine atoms generally increases the acidity (lowers the pKa) of arylboronic acids.[4][5] While specific pKa values for many fluorinated pyridine boronic acids are not extensively documented, the trend can be understood by examining related fluorinated phenylboronic acids.

Table 2: pKa Values of Selected Fluorinated Phenylboronic Acids [6]

| Boronic Acid | pKa |

| Phenylboronic acid | 8.83 |

| 2-Fluorophenylboronic acid | 8.77 |

| 3-Fluorophenylboronic acid | 8.35 |

| 4-Fluorophenylboronic acid | 9.17 |

| 2,6-Difluorophenylboronic acid | 7.74 |

| 3,5-Difluorophenylboronic acid | 7.78 |

The data indicates that fluorine substitution, particularly at the meta and multiple positions, leads to a significant increase in acidity. This heightened Lewis acidity in fluorinated pyridine boronic acids contributes to their reduced nucleophilicity, which can impede the transmetalation step of the Suzuki-Miyaura reaction.

Stability Considerations

Boronic acids are a class of compounds susceptible to several degradation pathways, making their proper storage and handling crucial for ensuring reagent integrity. For fluorinated pyridine boronic acids, such as 2-fluoropyridine-3-boronic acid, storage at 0-8°C in a tightly sealed container under an inert atmosphere is typically recommended to minimize degradation.

Table 3: Factors Influencing the Stability of Fluorinated Pyridine Boronic Acids

| Factor | Effect on Stability | Recommended Practices |

| Moisture | Can lead to the formation of cyclic trimeric anhydrides (boroxines) via dehydration. | Store in a desiccator or under a dry, inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents when stability is critical. |

| Oxygen | Prone to oxidation, which can cleave the carbon-boron bond, leading to protodeboronation. | Store under an inert atmosphere. Degas solvents prior to use in sensitive reactions. |

| Heat | Can accelerate degradation pathways, including dehydration and oxidation. | Store at recommended refrigerated temperatures (0-8°C). Avoid prolonged exposure to elevated temperatures. |

| Light | Photodecomposition can be a concern for some organic molecules. | Store in an opaque or amber vial to protect from light. |

| pH | Stability can be pH-dependent. Both acidic and basic conditions can promote degradation, including protodeboronation. | Maintain a neutral pH where possible, unless specific reaction conditions require otherwise. Consider using buffer solutions for aqueous applications. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and application of fluorinated pyridine boronic acids.

Synthesis of 2-Fluoropyridine-3-boronic Acid

A reliable method for the synthesis of 2-fluoropyridine-3-boronic acid involves a halogen-metal exchange reaction followed by borylation.[1]

Materials:

-

2-Fluoropyridine

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate

-

Aqueous acid (e.g., HCl)

Procedure:

-

Dissolve 2-fluoropyridine in anhydrous THF and cool the solution to -75°C under an inert atmosphere.

-

Slowly add a solution of LDA in THF to the cooled solution.

-

Stir the reaction mixture at -75°C for the specified time to ensure complete lithiation.

-

Add triisopropyl borate to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with an aqueous acid solution.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as crystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a 2-halopyridine with an arylboronic acid. This protocol can be adapted for fluorinated pyridine boronic acids, though optimization may be necessary.[7]

Materials:

-

2-Halopyridine (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Base (e.g., K₂CO₃, KF, 2.0-3.0 equiv.)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, 2-4 mol%)

-

Degassed solvent (e.g., dioxane, toluene, or an aqueous mixture)

Procedure:

-

To an oven-dried Schlenk tube, add the 2-halopyridine, arylboronic acid, and base.

-

Add the palladium catalyst and ligand (if applicable).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow for 2-Fluoropyridine-3-boronic Acid

The synthesis of 2-fluoropyridine-3-boronic acid from 2-fluoropyridine is a multi-step process.[1]

Caption: Synthetic workflow for 2-fluoropyridine-3-boronic acid.

Conclusion

Fluorinated pyridine boronic acids are indispensable reagents in contemporary drug discovery, enabling the synthesis of novel chemical entities with potentially enhanced pharmacological profiles. However, their reactivity in Suzuki-Miyaura cross-coupling reactions is generally attenuated compared to their non-fluorinated counterparts due to the strong electron-withdrawing effect of the fluorine substituent. This guide has provided a comprehensive overview of the factors influencing the reactivity of these important building blocks, supported by comparative data and detailed experimental protocols. A thorough understanding of the interplay between fluorination, physicochemical properties, and reaction kinetics is paramount for the successful application of fluorinated pyridine boronic acids in the synthesis of complex molecular targets.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-fluoro-4-pyridylboronic acid - 458532-97-3 - Structure, Synthesis, Properties [organoborons.com]

- 3. benchchem.com [benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid. This versatile building block is valuable for the synthesis of complex heterocyclic molecules in medicinal chemistry and materials science. The presence of the fluorine atom and the ethoxy group on the pyridine ring can influence the electronic properties and reactivity of the boronic acid, necessitating optimized reaction conditions for successful coupling.

Data Presentation

The successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides is dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and expected yields based on literature precedents for structurally similar fluorinated and alkoxy-substituted pyridinylboronic acids.

| Entry | Aryl Halide (1.0 equiv) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (4) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 100 | 8 | 80-90 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 16 | 75-85 |

| 4 | 4-Iodoacetophenone | Pd(OAc)₂ (2) / PPh₃ (4) | Cs₂CO₃ (2.0) | DMF | 80 | 18 | 88-97 |

| 5 | 3-Bromothiophene | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | 82-92 |

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction with this compound.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen) with a manifold

-

Heating mantle or oil bath with a temperature controller

-

Syringes and needles for solvent and reagent transfer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Caption: General workflow of the Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers mild reaction conditions, excellent functional group tolerance, and generally high yields, making it a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3]

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is a valuable building block in medicinal chemistry. The substituted pyridine motif is a common feature in a vast array of biologically active compounds. The presence of the ethoxy group and the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this boronic acid an attractive starting material for the synthesis of novel drug candidates. Boron-containing compounds themselves have seen a surge in interest in drug discovery, with several approved drugs highlighting their therapeutic potential.[4][5][6][7]

These application notes provide a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The protocol is based on established methodologies for similar heteroaryl boronic acids, particularly those with substitution patterns known to influence reactivity.[8][9][10]

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the organic group (in this case, the 2-ethoxy-5-fluoropyridin-4-yl moiety) to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Challenges in the coupling of 2-substituted pyridine boronic acids, often referred to as the "2-pyridyl problem," can arise from the nitrogen atom's ability to coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[9] Careful selection of ligands and reaction conditions is therefore crucial for a successful transformation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of heteroaryl boronic acids. The data is compiled from literature precedents of similar reactions and represents expected yields under optimized conditions.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

| Parameter | Recommended Condition |

| This compound | 1.2 - 1.5 equivalents |

| Aryl Bromide | 1.0 equivalent |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%) |

| Ligand (if required) | SPhos or XPhos (4-10 mol%) |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equivalents) |

| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically 4:1 to 10:1 v/v) |

| Temperature | 80 - 110 °C |

| Reaction Time | 4 - 24 hours |

Table 2: Influence of Key Parameters on Reaction Outcome

| Parameter | Variation | Expected Outcome | Rationale |

| Catalyst | Use of Buchwald-type catalysts (e.g., with SPhos or XPhos ligands) | Potentially higher yields and shorter reaction times. | Bulky, electron-rich phosphine ligands can promote oxidative addition and prevent catalyst deactivation, especially with challenging substrates like heteroaryl chlorides.[3] |

| Base | Stronger, more soluble bases like Cs₂CO₃ | Can accelerate transmetalation, leading to improved yields. | The choice of base is critical and can significantly impact the reaction rate and yield.[10] |

| Solvent | Anhydrous vs. Aqueous Conditions | Aqueous conditions often accelerate the reaction. | Water can play a beneficial role in the catalytic cycle, particularly in the transmetalation step. |

| Temperature | Lowering the temperature | May reduce side reactions like protodeboronation. | Heteroaryl boronic acids can be susceptible to decomposition at elevated temperatures.[9] |

Experimental Protocols

Representative Protocol for the Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol describes a general method and should be optimized for specific substrates.

Materials:

-

This compound

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (e.g., Schlenk flask, condenser)

-

Magnetic stirrer with heating

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Synthesis of Substituted Pyridines Using (2-Ethoxy-5-fluoropyridin-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental heterocyclic motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methodologies for their preparation is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forging carbon-carbon bonds, offering a broad substrate scope and functional group tolerance. (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is a valuable building block in this context, enabling the introduction of a functionalized pyridine ring into complex molecular architectures. This document provides detailed protocols for the application of this compound in the synthesis of substituted pyridines via Suzuki-Miyaura coupling, tailored for professionals in drug discovery and development.

Core Concepts and Considerations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.

When working with fluorinated pyridine boronic acids, a key consideration is the potential for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be influenced by the choice of base, solvent, and temperature. Careful optimization of reaction conditions is therefore crucial to maximize the yield of the desired cross-coupled product.

Experimental Protocols

The following section details a representative protocol for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide.

Protocol 1: Synthesis of 2-Ethoxy-5-fluoro-4-(4-phenoxyphenyl)pyridine

This protocol is adapted from a documented synthetic procedure.

Materials:

-

This compound

-

1-Bromo-4-phenoxybenzene

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.2 equivalents), 1-bromo-4-phenoxybenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents). Then, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-16 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-ethoxy-5-fluoro-4-(4-phenoxyphenyl)pyridine.

Data Presentation

The following table summarizes the key reaction parameters and expected outcome for the synthesis of a substituted pyridine using this compound.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-phenoxybenzene | This compound | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/Water (4:1) | 90 | 16 | 70-80 |

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

Caption: Generalized experimental workflow for Suzuki coupling.

Application Notes and Protocols for (2-Ethoxy-5-fluoropyridin-4-yl)boronic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with potential therapeutic applications. Its substituted pyridine core is a common feature in a variety of biologically active compounds, particularly kinase inhibitors. The presence of an ethoxy group and a fluorine atom can significantly influence the physicochemical properties of the final molecule, such as solubility, metabolic stability, and binding affinity to target proteins.[1] This document provides detailed application notes and protocols for the use of this compound and its derivatives in drug discovery, with a focus on the synthesis of RAF kinase inhibitors.

Key Application: Synthesis of RAF Kinase Inhibitors for Cancer Therapy

Derivatives of this compound are of significant interest in the development of inhibitors for the RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

A notable example is the development of potent and selective RAF inhibitors for RAS mutant cancers. While the specific compound N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (Compound 15) was synthesized using a closely related difluoro-pyridinyl boronic acid, its structure and activity provide a strong rationale for the application of this compound in this area. The ethoxy group can be readily converted to a hydroxyethoxy side chain, which has been shown to interact with the DFG loop of the kinase, significantly improving cell potency.

Signaling Pathway

The RAF-MEK-ERK pathway is a key signaling cascade that regulates cell growth and division. In many cancers, mutations in RAS or BRAF proteins lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation. RAF inhibitors block the activity of RAF kinases, thereby inhibiting downstream signaling and suppressing tumor growth.

Caption: RAF-MEK-ERK Signaling Pathway Inhibition.

Quantitative Data

The following table summarizes the in vitro activity of a representative RAF inhibitor (Compound 15), which features a core structure highly analogous to derivatives of this compound.[1] This data highlights the potential potency of compounds synthesized using this building block.

| Compound | Target | Assay | IC50 / EC50 (µM) |